molecular formula C18H23N3O B1239630 2-(4,5,6,7-tetrahydroindazol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(4,5,6,7-tetrahydroindazol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B1239630
M. Wt: 297.4 g/mol
InChI Key: JMCHPNQXMYTLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5,6,7-tetrahydroindazol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is an anilide.

Scientific Research Applications

  • Antimicrobial Activities : A series of derivatives, structurally similar to the mentioned compound, have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole compounds, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrated notable activity against selected microbial species (Gul et al., 2017). Additionally, compounds synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed significant antibacterial activity, emphasizing the therapeutic potential of these acetamide derivatives (Ramalingam et al., 2019).

  • Anticancer Activities : The derivatives of this compound class also exhibit promising anticancer properties. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, revealed considerable anticancer activity against a panel of human tumor cell lines (Yurttaş et al., 2015). Moreover, polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide displayed high inhibitory effects in antiproliferative activity screening, highlighting their potential in cancer treatment (Shams et al., 2010).

  • Heterocyclic Compound Synthesis : The compound's derivatives are instrumental in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry. For example, the synthesis of tetrahydroindazole-triazole conjugates and their subsequent modification by the Ritter reaction demonstrate the compound's utility in creating pharmacologically interesting structures (Greitāns et al., 2018).

properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydroindazol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C18H23N3O/c1-12-8-13(2)18(14(3)9-12)19-17(22)11-21-10-15-6-4-5-7-16(15)20-21/h8-10H,4-7,11H2,1-3H3,(H,19,22)

InChI Key

JMCHPNQXMYTLMV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C3CCCCC3=N2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C3CCCCC3=N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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